ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

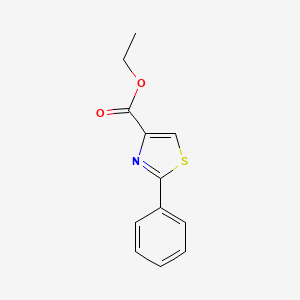

ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE can be synthesized through several methods. One common approach involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then reacted with different aldehydes and ketones to yield the desired compound . The reaction conditions typically involve heating and the use of solvents like ethanol.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial

Biologische Aktivität

Ethyl 2-phenylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies.

Chemical Structure and Synthesis

This compound is characterized by a thiazole ring substituted with a phenyl group and an ethyl ester moiety. The synthesis typically involves the reaction of substituted benzonitrile with ethyl bromopyruvate, followed by various condensation reactions, leading to derivatives that enhance biological activity .

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound derivatives against several phytopathogenic fungi. Notably, compounds derived from this scaffold demonstrated remarkable activity against Magnaporthe oryzae, achieving inhibition rates exceeding 80% at concentrations as low as 25 µg/mL .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Inhibition Rate (%) | EC50 (µg/mL) | Reference |

|---|---|---|---|

| E4 | 90.74 | 1.66 | |

| E10 | >80 | 2.01 | |

| E14 | >80 | 2.26 | |

| E17 | >80 | 1.45 | |

| E23 | >80 | 1.50 | |

| E26 | >80 | 1.29 |

These results suggest that modifications to the thiazole structure can significantly enhance antifungal efficacy, making it a promising candidate for agricultural applications.

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that certain derivatives exhibit potent inhibitory effects on human cancer cells, including breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Substituted Derivative A | T47D | <10 | |

| Substituted Derivative B | Caco-2 | <10 | |

| Substituted Derivative C | HT-29 | <10 |

The structure-activity relationship studies revealed that substitutions at specific positions on the thiazole ring could enhance cytotoxicity, indicating potential pathways for drug development.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antifungal Mechanism : The compound disrupts fungal cell wall integrity and inhibits key metabolic pathways in fungi, leading to cell death.

- Anticancer Mechanism : It is suggested that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation signals.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

- Case Study 1 : A derivative was tested in vivo for its antifungal properties against rice blast disease caused by M. oryzae. Results indicated significant disease control compared to untreated controls, suggesting its applicability in agricultural settings.

- Case Study 2 : In vitro studies on human cancer cell lines demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis, highlighting their potential as anticancer agents.

Eigenschaften

IUPAC Name |

ethyl 2-phenyl-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKGDCGESAFSJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434555 |

Source

|

| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59937-01-8 |

Source

|

| Record name | Ethyl 2-phenyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.